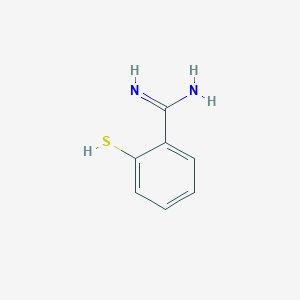
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is an organic compound characterized by a cyclohexadiene ring with a thione group and a diaminomethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines. The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of bis-amides containing a diene moiety . The reaction conditions often include the use of ethanol or ethanol-DMSO as solvents and temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring safety protocols for handling photolytic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include bis-amides, thiols, and sulfone derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials requiring specific functional groups.
Mécanisme D'action
The mechanism of action of 6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione involves its ability to undergo photolytic cleavage, forming reactive intermediates such as ketenes. These intermediates can then react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include the interaction with amino functionalities in peptides and proteins, facilitating labeling and modification reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethylcyclohexa-2,4-dien-1-one: Similar in structure but with a dimethyl substitution instead of a diaminomethylidene group.
Cyclohexa-2,4-diene-1-one: Lacks the thione and diaminomethylidene groups, making it less reactive in certain photochemical reactions.
Uniqueness
6-(Diaminomethylidene)cyclohexa-2,4-diene-1-thione is unique due to its combination of a thione group and a diaminomethylidene substituent, which imparts distinct reactivity and potential for various applications in scientific research and industry.
Propriétés
Numéro CAS |
80946-04-9 |
|---|---|
Formule moléculaire |
C7H8N2S |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2-sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9) |
Clé InChI |
CHKQKPGYBDMGTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=N)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


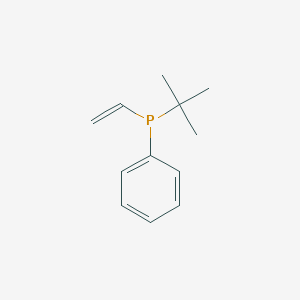
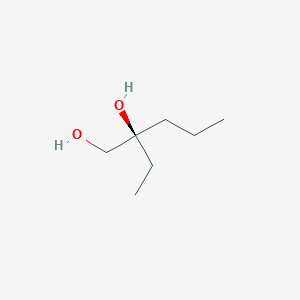
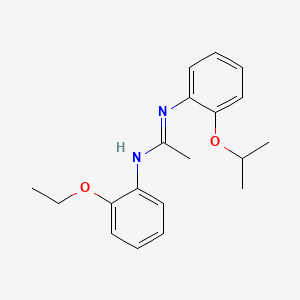
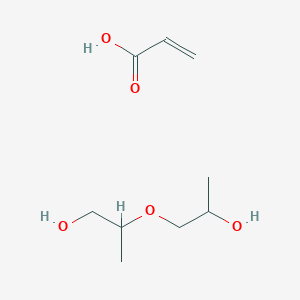
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
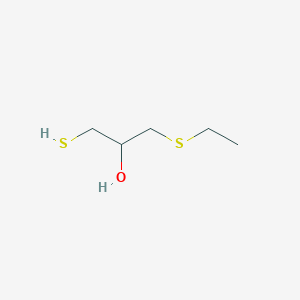
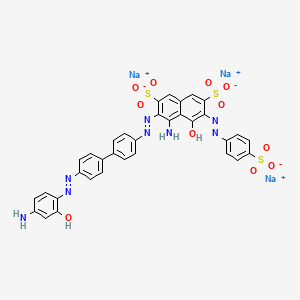
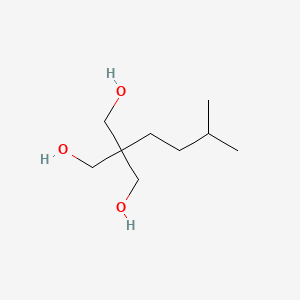
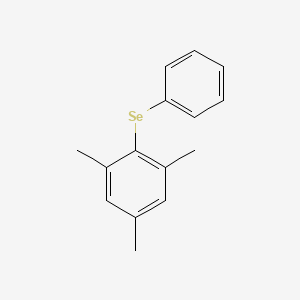
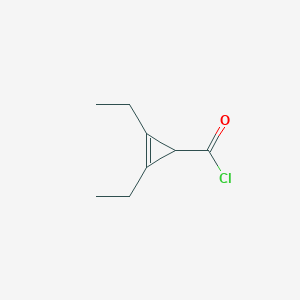
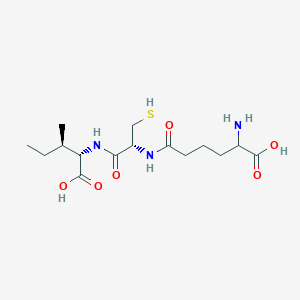
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
